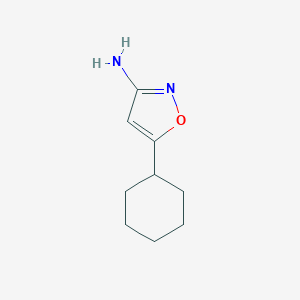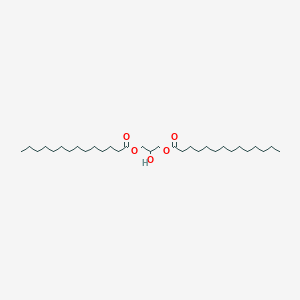
3,6-Dimethylmorpholine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylmorpholine-2,5-dione, also known as DMDMD or Meldrum's acid, is a cyclic compound with a unique structure that has been widely used in scientific research due to its versatile properties. This compound has been studied for its synthetic applications, mechanism of action, and biochemical and physiological effects. In
Mecanismo De Acción
3,6-Dimethylmorpholine-2,5-dione acts as a nucleophile in many reactions due to its acidic hydrogen atom and the presence of two carbonyl groups. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. This compound has also been shown to undergo ring-opening reactions to form acyclic compounds.
Biochemical and Physiological Effects:
This compound has not been studied extensively for its biochemical and physiological effects. However, some studies have shown that this compound can inhibit the growth of cancer cells and has anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dimethylmorpholine-2,5-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. Additionally, this compound has a long shelf life and can be stored at room temperature. However, this compound is highly sensitive to moisture and should be stored in a dry environment. Additionally, this compound can be hazardous if not handled properly and should be used with caution.
Direcciones Futuras
There are several future directions for the use of 3,6-Dimethylmorpholine-2,5-dione in scientific research. One potential application is the synthesis of new heterocyclic compounds for use in drug discovery. Additionally, this compound could be used as a reagent for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3,6-Dimethylmorpholine-2,5-dione involves the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction yields a white crystalline solid that can be purified through recrystallization. This synthesis method is relatively simple and has been widely used in laboratory settings.
Aplicaciones Científicas De Investigación
3,6-Dimethylmorpholine-2,5-dione has been extensively used in scientific research due to its versatile properties. It has been used as a building block for the synthesis of various organic compounds, including β-lactams, pyrimidine derivatives, and α-amino acids. Additionally, this compound has been used as a reagent for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles.
Propiedades
Número CAS |
118363-62-5 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
Clave InChI |
VVCGOQDXURYHJV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(C(=O)N1)C |
SMILES canónico |
CC1C(=O)OC(C(=O)N1)C |
Sinónimos |
2,5-Morpholinedione,3,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




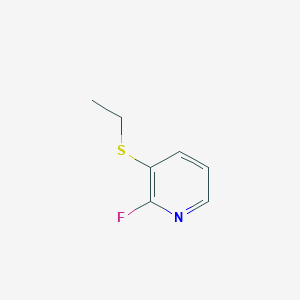


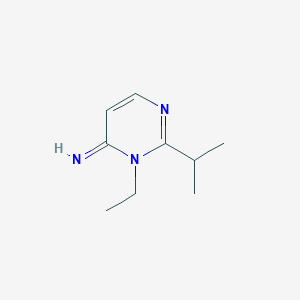
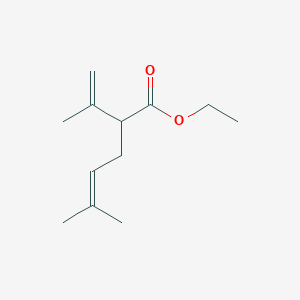
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
